molecular formula C5H4N2O2S B12351200 3-nitro-3H-pyridine-2-thione

3-nitro-3H-pyridine-2-thione

Cat. No.: B12351200
M. Wt: 156.16 g/mol
InChI Key: CKUSINPDNXZZIK-UHFFFAOYSA-N
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Description

3-Nitro-3H-pyridine-2-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-3H-pyridine-2-thione typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-3H-pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.

    Substitution: Nucleophiles like ammonia (NH₃) or amines in the presence of catalysts.

Major Products:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 3-amino-3H-pyridine-2-thione.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Nitro-3H-pyridine-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-3H-pyridine-2-thione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

    3-Nitropyridine: Similar structure but lacks the thione group.

    2-Nitrothiophene: Contains a thiophene ring instead of a pyridine ring.

    3-Nitro-2H-thiopyran: Similar nitro and thione functionalities but with a different ring structure.

Uniqueness: 3-Nitro-3H-pyridine-2-thione is unique due to the presence of both nitro and thione groups on a pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

3-nitro-3H-pyridine-2-thione

InChI

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-4H

InChI Key

CKUSINPDNXZZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=S)N=C1)[N+](=O)[O-]

Origin of Product

United States

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